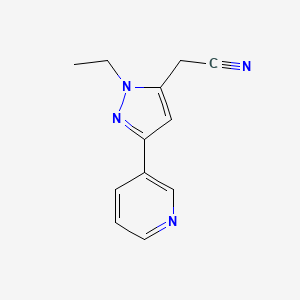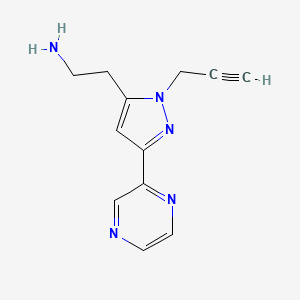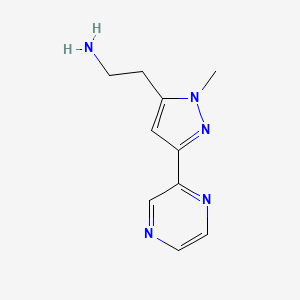![molecular formula C12H9ClN2O2 B1481758 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine CAS No. 2098048-80-5](/img/structure/B1481758.png)
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine
概要
説明
The compound is a pyrimidine derivative with a 2,3-dihydrobenzo[b][1,4]dioxin group attached at the 6-position and a chlorine atom at the 4-position . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the aromatic nature of the pyrimidine and dioxin rings . The presence of the chlorine atom could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, pyrimidines can undergo a variety of reactions including alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the chlorine atom and the 2,3-dihydrobenzo[b][1,4]dioxin group . For example, the chlorine atom could increase the compound’s reactivity and polarity .科学的研究の応用
Synthesis of Heterocyclic Compounds
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine is utilized in the synthesis of various heterocyclic compounds with potential biological activities. For example, regioselective synthesis techniques have been developed to produce pyrrolo[2,3-d]pyrimidine derivatives, which are significant due to their biological importance. These compounds are synthesized through amine oxide rearrangement, demonstrating a method to create biologically relevant heterocycles with high yields (Majumdar, Biswas, & Mukhopadhyay, 2005).
Antineoplastic Activity
Research on benzimidazole condensed ring systems, including derivatives related to 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine, has shown promising antineoplastic (anti-cancer) properties. One study synthesized substituted 3,4-dihydro- and tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives and tested them for antineoplastic activity, revealing variable degrees of effectiveness against several cancer cell lines (Abdel-Hafez, 2007).
Antimicrobial Activity
Another application includes the synthesis of new pyrimido[4,5-b]quinoline and pyrido[2,3-d]pyrimidine compounds, showing potential as antimicrobial agents. These compounds are prepared from cyclo-condensation of α,β-unsaturated ketones and 6-aminothiouracil, with some derivatives exhibiting antibacterial and antifungal activities upon screening (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Construction of Novel Heterocyclic Systems
The molecule is also used in constructing novel heterocyclic systems linked to various moieties, demonstrating the versatility of 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine in generating biologically active compounds. These new systems have been evaluated for both antimicrobial and anticancer activities, showcasing the compound's utility in medicinal chemistry research (Ibrahim et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKQBWNJPCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481675.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)







